Cas no 94086-57-4 (9,12,15-Octadecatrienoicacid, 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester, (all-Z)- (9CI))
94086-57-4 structure
Product Name:9,12,15-Octadecatrienoicacid, 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester, (all-Z)- (9CI)
Numero CAS:94086-57-4
MF:C39H65O8P
MW:692.90237402916
CID:811213
PubChem ID:9547160
Update Time:2025-04-19
9,12,15-Octadecatrienoicacid, 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester, (all-Z)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9,12,15-Octadecatrienoicacid, 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester, (all-Z)- (9CI)
- (2-octadeca-9,12,15-trienoyloxy-3-phosphonooxypropyl) octadeca-9,12,15-trienoate
- 3-(phosphonooxy)-1,2-propanediyl bis[(9Z,12Z,15Z)-9,12,15-octadecatrienoate]
- DTXSID601123467
- 94086-57-4
- EINECS 301-845-0
- 3-(Phosphonooxy)-1,2-propanediyl bis((9Z,12Z,15Z)-9,12,15-octadecatrienoate)
- CHEBI:171916
- 9,12,15-Octadecatrienoic acid 1-[(phosphonoxy)methyl]-1,2-ethanediyl ester
- NS00063934
- 1,1'-[1-[(Phosphonooxy)methyl]-1,2-ethanediyl] di-(9Z,12Z,15Z)-9,12,15-octadecatrienoate
- PA 18:3_18:3
- [2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-phosphonooxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
-
- Inchi: 1S/C39H65O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,37H,3-4,9-10,15-16,21-36H2,1-2H3,(H2,42,43,44)/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-
- Chiave InChI: SCTIGCPAHAZQNF-YTWBPVBXSA-N
- Sorrisi: P(=O)(O)(O)OCC(COC(CCCCCCC/C=C\C/C=C\C/C=C\CC)=O)OC(CCCCCCC/C=C\C/C=C\C/C=C\CC)=O
Proprietà calcolate
- Massa esatta: 692.44170603g/mol
- Massa monoisotopica: 692.44170603g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 48
- Conta legami ruotabili: 34
- Complessità: 1010
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 6
- Conto stereocenter di bond non definito: 0
- XLogP3: 10.5
- Superficie polare topologica: 119Ų
Proprietà sperimentali
- Densità: 1.039
- Punto di ebollizione: 741.9°Cat760mmHg
- Punto di infiammabilità: 402.5°C
- Indice di rifrazione: 1.506
- PSA: 129.17000
- LogP: 10.72970
9,12,15-Octadecatrienoicacid, 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester, (all-Z)- (9CI) Letteratura correlata
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
94086-57-4 (9,12,15-Octadecatrienoicacid, 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester, (all-Z)- (9CI)) Prodotti correlati
- 97281-52-2(L-α-Phosphatidylinositol)
- 81490-05-3(1-Hexadecanoyl-2-cis-9-octadecanoyl-sn-glycero-3-phospho-rac-(1-glycerol)ammoniumsalt)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti